molecular formula C12H10N6O B12128429 4-(7H-purin-6-ylamino)benzamide

4-(7H-purin-6-ylamino)benzamide

Cat. No.: B12128429
M. Wt: 254.25 g/mol
InChI Key: HNZGNBCVBQTPNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7H-purin-6-ylamino)benzamide typically involves the reaction of 6-chloropurine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the amino group of 4-aminobenzamide attacks the chlorinated position of 6-chloropurine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7H-purin-6-ylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the benzamide moiety.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(7H-purin-6-ylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7H-purin-6-ylamino)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to its potential use as an anti-tubercular agent . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(7H-purin-6-ylamino)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

4-(7H-purin-6-ylamino)benzamide

InChI

InChI=1S/C12H10N6O/c13-10(19)7-1-3-8(4-2-7)18-12-9-11(15-5-14-9)16-6-17-12/h1-6H,(H2,13,19)(H2,14,15,16,17,18)

InChI Key

HNZGNBCVBQTPNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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